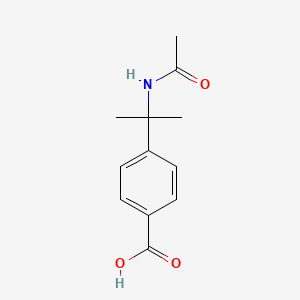
4-(2-acetamidopropan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetamidopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-acetamidopropan-2-yl)benzoic acid involves the acetylation of 4-hydroxybenzoic acid. The procedure typically includes the following steps :
Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The mixture is heated to around 50-60°C for about 15 minutes.
Isolation: The product is precipitated by adding water, filtered, and recrystallized from ethanol-water mixture.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Acetamidopropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
4-(2-acetamidopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-12(2,3)10-6-4-9(5-7-10)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
USBFIYRPFQDOAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


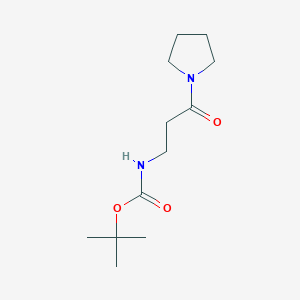
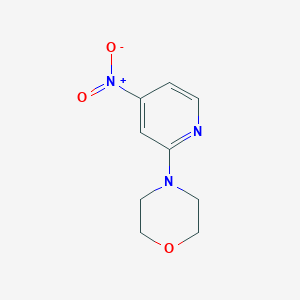
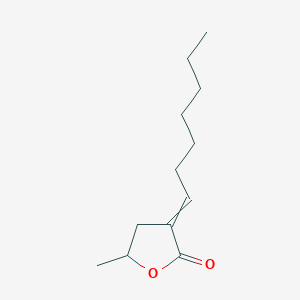
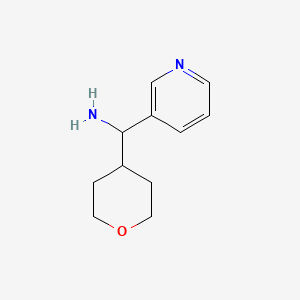
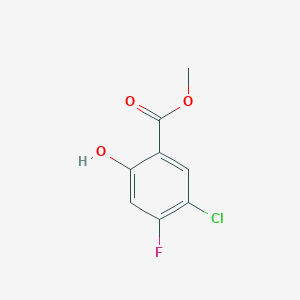
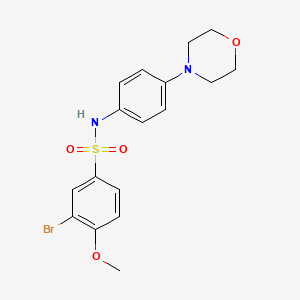
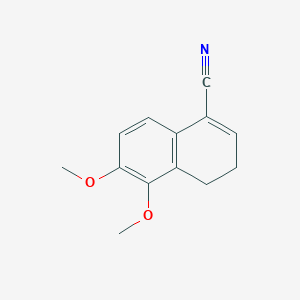
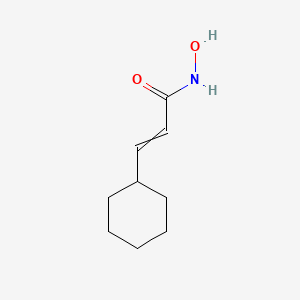
![6-Methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B8662858.png)
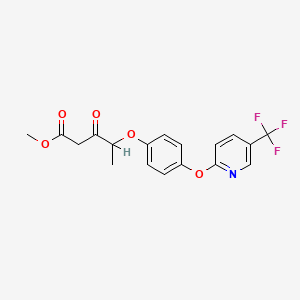
![4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE](/img/structure/B8662865.png)

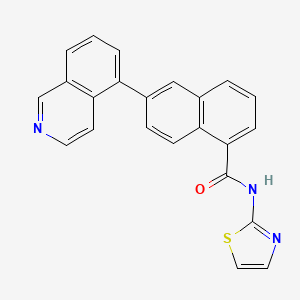
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B8662879.png)
